molecular formula C12H14O3 B15238447 Cyclopropyl(2,6-dimethoxyphenyl)-methanone

Cyclopropyl(2,6-dimethoxyphenyl)-methanone

Cat. No.: B15238447
M. Wt: 206.24 g/mol
InChI Key: KASBBLZHFPAXLS-UHFFFAOYSA-N
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Description

Cyclopropyl(2,6-dimethoxyphenyl)-methanone is an organic compound characterized by a cyclopropyl group attached to a methanone moiety, which is further substituted with a 2,6-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(2,6-dimethoxyphenyl)-methanone typically involves the reaction of cyclopropylamine with 2,6-dimethoxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(2,6-dimethoxyphenyl)-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Cyclopropyl(2,6-dimethoxyphenyl)-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methanone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Cyclopropyl(2,6-dimethoxyphenyl)-methanone can be compared with other similar compounds, such as:

  • Cyclopropyl(2,4-dimethoxyphenyl)-methanone
  • Cyclopropyl(3,5-dimethoxyphenyl)-methanone
  • Cyclopropyl(2,6-dimethoxybenzyl)-methanone

These compounds share structural similarities but differ in the position of the methoxy groups or the nature of the substituents. This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

cyclopropyl-(2,6-dimethoxyphenyl)methanone

InChI

InChI=1S/C12H14O3/c1-14-9-4-3-5-10(15-2)11(9)12(13)8-6-7-8/h3-5,8H,6-7H2,1-2H3

InChI Key

KASBBLZHFPAXLS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C2CC2

Origin of Product

United States

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